1-benzyl-N'-(3-methoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Overview
Description
1-benzyl-N'-(3-methoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide, also known as BHDP, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. BHDP is a heterocyclic compound that contains a pyridine ring and a carbohydrazide functional group. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 1-benzyl-N'-(3-methoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins, including matrix metalloproteinases, cyclooxygenase-2, and nuclear factor-kappa B. These enzymes and proteins play a key role in various biological processes, including cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-benzyl-N'-(3-methoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several potential future directions for the use of 1-benzyl-N'-(3-methoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide in scientific research. One potential direction is the further investigation of its anticancer properties, particularly its ability to inhibit angiogenesis. Another potential direction is the investigation of its anti-inflammatory and antioxidant properties, particularly in the context of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound could be further modified to improve its solubility and bioavailability, making it a more effective compound for use in lab experiments.
Scientific Research Applications
1-benzyl-N'-(3-methoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has been shown to exhibit various biological activities and has potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
1-benzyl-N'-(3-methoxybenzoyl)-6-oxopyridine-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-28-18-9-5-8-16(12-18)20(26)22-23-21(27)17-10-11-19(25)24(14-17)13-15-6-3-2-4-7-15/h2-12,14H,13H2,1H3,(H,22,26)(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFQMOXWLCFEHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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